
(4-Hydroxyphenyl)(phenyl)methanone-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxyphenyl)(phenyl)methanone-d5 is a deuterium-labeled derivative of (4-Hydroxyphenyl)(phenyl)methanone. This compound is often used in scientific research due to its unique properties, particularly its stability and the presence of deuterium atoms, which make it useful in various analytical and pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyphenyl)(phenyl)methanone-d5 typically involves the deuteration of (4-Hydroxyphenyl)(phenyl)methanone. This process can be achieved through the use of deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a suitable catalyst to replace the hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure the complete and selective incorporation of deuterium atoms. This often requires the use of specialized equipment and techniques to handle deuterated reagents and solvents safely and efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxyphenyl)(phenyl)methanone-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenolic hydroxyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxyphenyl)(phenyl)methanone-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and compounds with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of (4-Hydroxyphenyl)(phenyl)methanone-d5 is primarily related to its role as a tracer or labeled compound. The presence of deuterium atoms allows researchers to track the compound’s behavior in various systems using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables the study of molecular targets and pathways involved in the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Hydroxyphenyl)(phenyl)methanone: The non-deuterated version of the compound.
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone: A brominated derivative with different reactivity and properties.
4-Hydroxybenzophenone: A structurally similar compound with a hydroxyl group at the para position.
Uniqueness
(4-Hydroxyphenyl)(phenyl)methanone-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in analytical studies. This makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
Eigenschaften
Molekularformel |
C13H10O2 |
|---|---|
Molekulargewicht |
203.25 g/mol |
IUPAC-Name |
(4-hydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
NPFYZDNDJHZQKY-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


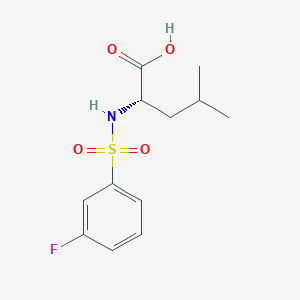
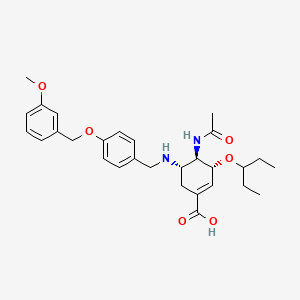
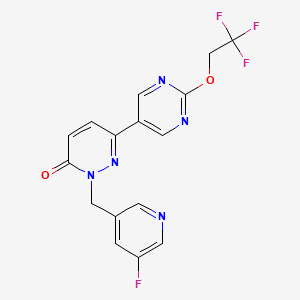
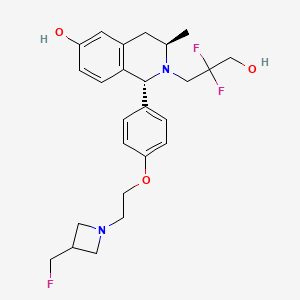
![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)
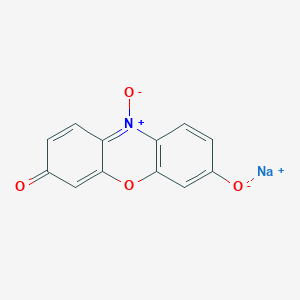
![methyl 2-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12400706.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
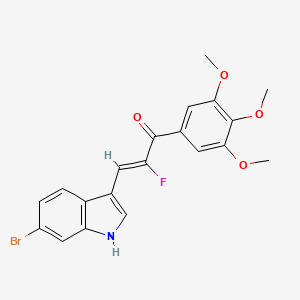

![1-[(2R,5S)-4-azido-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400731.png)
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
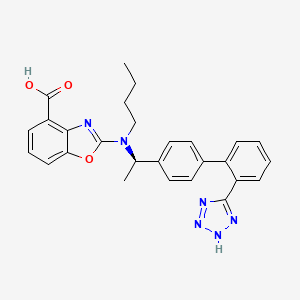
![(2R,3S,5R)-5-(hydroxymethyl)-2-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12400766.png)
